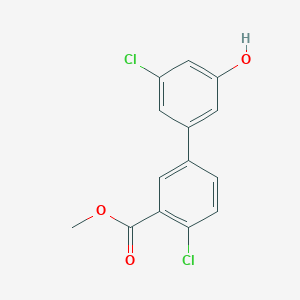
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% (2C5MCPC95) is an aromatic chlorinated phenol compound with a wide range of applications in the field of scientific research. It is a colorless solid with a melting point of 100-102 °C, a boiling point of 251-253 °C, and a density of 1.4 g/cm3. 2C5MCPC95 is soluble in organic solvents such as acetone, ethanol, ethyl acetate, and methanol, and is used as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is an aromatic chlorinated phenol compound, which means it has a structure that is composed of a benzene ring with a chlorine atom attached. This structure gives 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% a range of properties, including the ability to act as an intermediate in the synthesis of other organic compounds. It can also act as an electron acceptor, allowing it to form strong bonds with other molecules.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is not considered to be toxic, and it has not been reported to have any adverse effects on human health. However, it is important to note that it is an organic compound, and as such it has the potential to interact with other molecules in the body. Therefore, it is important to use caution when handling and using 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%.
Advantages and Limitations for Lab Experiments
The main advantage of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is its wide range of applications in the field of scientific research. It is a versatile compound that can be used in a variety of synthetic reactions, and it is also relatively easy to synthesize. The main limitation of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is that it is an organic compound, which means it can interact with other molecules in the body. Therefore, it is important to use caution when handling and using 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%.
Future Directions
In the future, 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% may be used in the synthesis of new materials and compounds for use in the electronics industry. Additionally, it may be used in the synthesis of pharmaceuticals and agricultural chemicals. Furthermore, it may be used in the synthesis of surfactants, dyes, and other materials for industrial applications. Finally, it may be used to synthesize polymers, resins, and other materials for use in the electronics industry.
Synthesis Methods
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized by a two-step reaction involving the reaction of 2-chlorophenol with 5-methoxycarbonylphenylchloride in the presence of an acid catalyst, followed by the reaction of the intermediate product with 2-chloro-5-chloromethoxycarbonylphenylchloride. The reaction is carried out in a solvent such as toluene or xylene at a temperature of 80-100 °C. The reaction is completed in about 3-4 hours.
Scientific Research Applications
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is used in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals. It is also used in the synthesis of surfactants, dyes, and other materials for industrial applications. Additionally, 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is used in the synthesis of polymers, resins, and other materials for use in the electronics industry.
properties
IUPAC Name |
methyl 4-chloro-3-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)9-3-4-11(15)10(6-9)8-2-5-12(16)13(17)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFSZVHQYAMFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686171 |
Source


|
| Record name | Methyl 4',6-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261922-01-3 |
Source


|
| Record name | Methyl 4',6-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)









